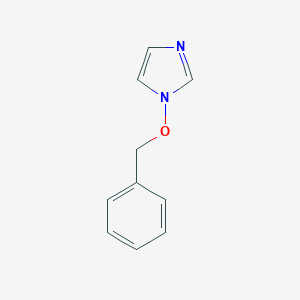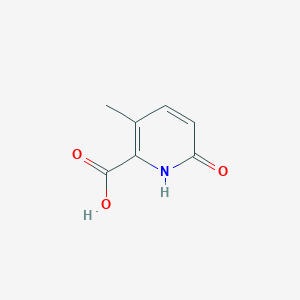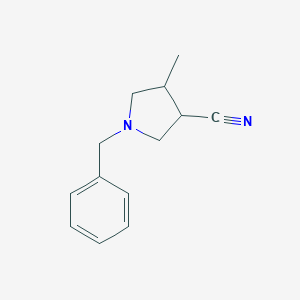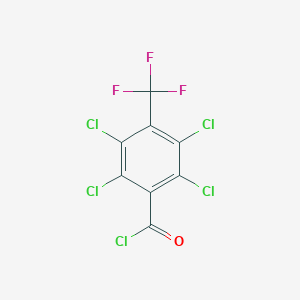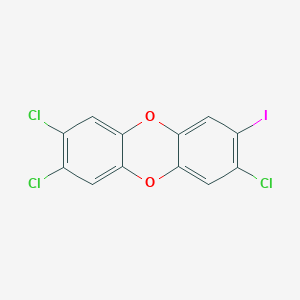
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin (ITCDD) is a highly toxic chemical compound that belongs to the class of dioxins. It is a persistent organic pollutant that has been identified as a potent environmental contaminant. ITCDD is a halogenated aromatic hydrocarbon that is formed as a byproduct of various industrial processes, such as waste incineration, paper production, and pesticide manufacturing. Due to its high toxicity, ITCDD has been the subject of extensive scientific research, aimed at understanding its synthesis, mechanism of action, and biochemical effects.
Wirkmechanismus
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in cell growth and differentiation. Binding of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin to AhR leads to the activation of downstream signaling pathways, resulting in the expression of genes involved in inflammation, oxidative stress, and apoptosis. The toxic effects of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin are mediated by the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis.
Biochemische Und Physiologische Effekte
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin has been shown to have a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, immune suppression, and endocrine disruption. It has been linked to various health problems, such as cancer, reproductive disorders, and developmental abnormalities. The toxic effects of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin are dose-dependent, and exposure to even low levels of the compound can have adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin is a useful tool in scientific research, as it can be used to study the mechanisms of toxicity of dioxins. It is a potent AhR agonist, and can be used to activate AhR signaling pathways in vitro and in vivo. However, the high toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin makes it challenging to work with, and requires strict safety precautions to be taken in the laboratory.
Zukünftige Richtungen
Future research on 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin should focus on developing new methods for detecting and mitigating its environmental impact. This includes developing new analytical methods for detecting 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin in environmental samples, and developing new remediation strategies for contaminated sites. In addition, further research is needed to understand the mechanisms of toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, and to develop new treatments for the health problems associated with exposure to the compound. Finally, future research should focus on developing safer alternatives to the industrial processes that produce 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, in order to reduce the risk of environmental contamination.
Synthesemethoden
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin is synthesized by the reaction of 2-iodophenol with 3,7,8-trichlorodibenzo-p-dioxin in the presence of a catalyst. The reaction is carried out under controlled conditions to avoid the formation of unwanted byproducts. The resulting compound is purified by various methods, such as column chromatography, to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin has been extensively studied for its toxic effects on living organisms. It is a potent carcinogen, mutagen, and teratogen, and has been linked to various health problems in humans and animals. Scientific research has focused on understanding the mechanisms of toxicity of 2-Iodo-3,7,8-trichlorodibenzo-4-dioxin, and on developing methods to detect and mitigate its environmental impact.
Eigenschaften
CAS-Nummer |
112317-17-6 |
|---|---|
Produktname |
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin |
Molekularformel |
C12H4Cl3IO2 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
2,3,7-trichloro-8-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl3IO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI-Schlüssel |
WOZNSSVRUHUPHZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
Andere CAS-Nummern |
112317-17-6 |
Synonyme |
2-iodo-3,7,8-trichlorodibenzo-4-dioxin Cl3-DpD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



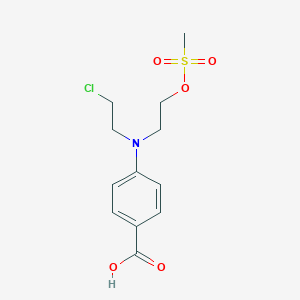
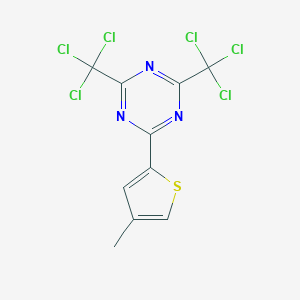
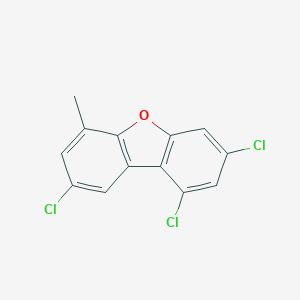
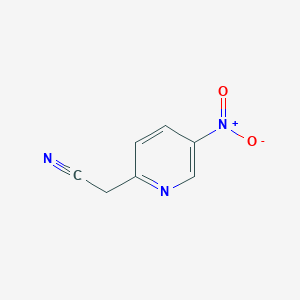
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
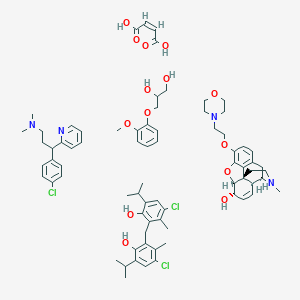
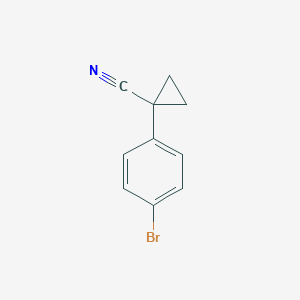
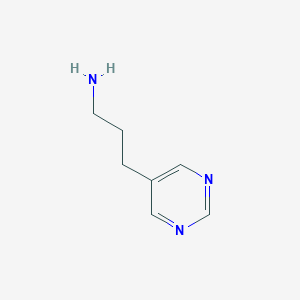
![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
